

Avenanthramide D: A Technical Guide to Potential Therapeutic Applications

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Compound of Interest		
Compound Name:	Avenanthramide D	
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Introduction

Avenanthramides (AVNs) are a group of phenolic alkaloids found almost exclusively in oats (Avena sativa L.)[1][2]. These compounds are conjugates of an anthranilic acid derivative and a hydroxycinnamic acid derivative[3][4]. **Avenanthramide D** (Avn D), specifically, is a conjugate of p-coumaric acid and anthranilic acid[5]. While much of the research has focused on the more abundant avenanthramides A, B, and C, emerging evidence suggests that other AVNs, including Avn D and its synthetic analog dihydroavenanthramide D (dhAvD), possess significant therapeutic potential[3][4][6]. This technical guide provides a comprehensive overview of the current understanding of **Avenanthramide D**'s potential therapeutic applications, with a focus on its anti-inflammatory, anti-cancer, and skin barrier-enhancing properties. Due to the limited availability of data on Avn D itself, this guide incorporates data from its closely related synthetic analog, dihydroavenanthramide D (dhAvD), to provide a more complete picture of its potential bioactivities.

Biochemical Properties of Avenanthramide D

Avenanthramide D is a member of the N-cinnamoylanthranilic acids[5]. Its chemical structure confers antioxidant properties, a characteristic shared with other avenanthramides[4][7]. The presence of hydroxyl groups on the aromatic rings allows for the scavenging of free radicals, which is a key mechanism underlying many of its potential therapeutic effects[7][8].



Property	Value	Source
Chemical Name	N-(E)-p-Coumaroylanthranilic acid	[5]
Synonyms	Avenanthramide 1p, Dianthramide P	[5]
Molecular Formula	C16H13NO4	[5]
Molecular Weight	283.3 g/mol	[5]
CAS Number	115610-36-1	[5]
Appearance	Light yellow solid	[5]
Solubility	Soluble in methanol, DMSO	[5]

Potential Therapeutic Applications

The potential therapeutic applications of **Avenanthramide D** and its analog, dhAvD, are broad, spanning anti-inflammatory, anti-cancer, and dermatological indications.

Anti-Inflammatory and Anti-Pruritic Effects

Avenanthramides, as a class, are well-documented for their anti-inflammatory and anti-itch properties[1][2][9]. The synthetic analog of **Avenanthramide D**, dihydro**avenanthramide D** (dhAvD), has been shown to exhibit these effects through multiple mechanisms.

dhAvD has been found to inhibit mast cell degranulation, a key event in the release of histamine and other inflammatory mediators[10]. It also reduces the secretion of the pro-inflammatory cytokine interleukin-6 (IL-6)[10]. These findings suggest that dhAvD may act as a neurokinin-1 receptor (NK1R) inhibitor, making it a promising candidate for the topical treatment of chronic pruritus[10]. In a clinical setting, a formulation containing 0.10% dhAvD showed a greater improvement in dry skin symptoms and pruritus compared to the vehicle alone[11].

Anti-Cancer Activity

The anti-proliferative and anti-invasive properties of dhAvD have been investigated in the context of breast cancer. Studies have shown that dhAvD can inhibit the invasion of human



breast cancer cells (MCF-7)[4][6]. This effect is mediated through the suppression of matrix metalloproteinase-9 (MMP-9) expression[4]. The induction of MMP-9 and subsequent cell invasion by 12-O-tetradecanoylphorbol-13-acetate (TPA) was significantly muted by treatment with dhAvD[4].

Enhancement of Skin Barrier Function

Recent research has highlighted the role of dhAvD in strengthening the skin's barrier function[12]. In in vitro models using human keratinocytes (HaCaT cells), dhAvD was shown to enhance cell proliferation and migration[12]. Furthermore, it restored the expression of essential barrier components and differentiation markers, such as claudin-1 (CLDN1), claudin-4 (CLDN4), involucrin (IVL), and loricrin (LOR), following treatment with inflammatory cytokines (IL-4/IL-13) that mimic skin barrier dysfunction[12]. These findings suggest that dhAvD could be beneficial for conditions characterized by a compromised skin barrier, such as atopic dermatitis and sensitive skin[12].

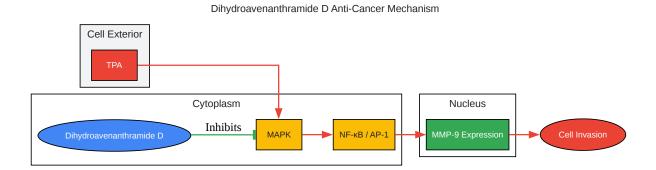
Mechanisms of Action

The therapeutic effects of **Avenanthramide D** and its analog are underpinned by their ability to modulate key signaling pathways involved in inflammation and cancer progression.

Inhibition of NF-kB and MAPK Signaling Pathways

A central mechanism of action for avenanthramides is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[1][9]. In the context of dhAvD's anti-cancer activity, it has been shown to suppress the activation of mitogen-activated protein kinase (MAPK), which in turn inhibits the activation of NF-κB and activator protein-1 (AP-1) in TPA-treated breast cancer cells[4]. This cascade ultimately leads to the downregulation of MMP-9 expression and a reduction in cell invasion[4].





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Dihydroavenanthramide D Anti-Cancer Mechanism

Modulation of Mast Cell Degranulation

The anti-pruritic and anti-inflammatory effects of dhAvD are linked to its ability to inhibit mast cell degranulation[10]. This action is thought to be mediated through the neurokinin-1 receptor (NK1R)[10]. By preventing the release of histamine and other pro-inflammatory mediators from mast cells, dhAvD can alleviate itch and reduce inflammation[10].

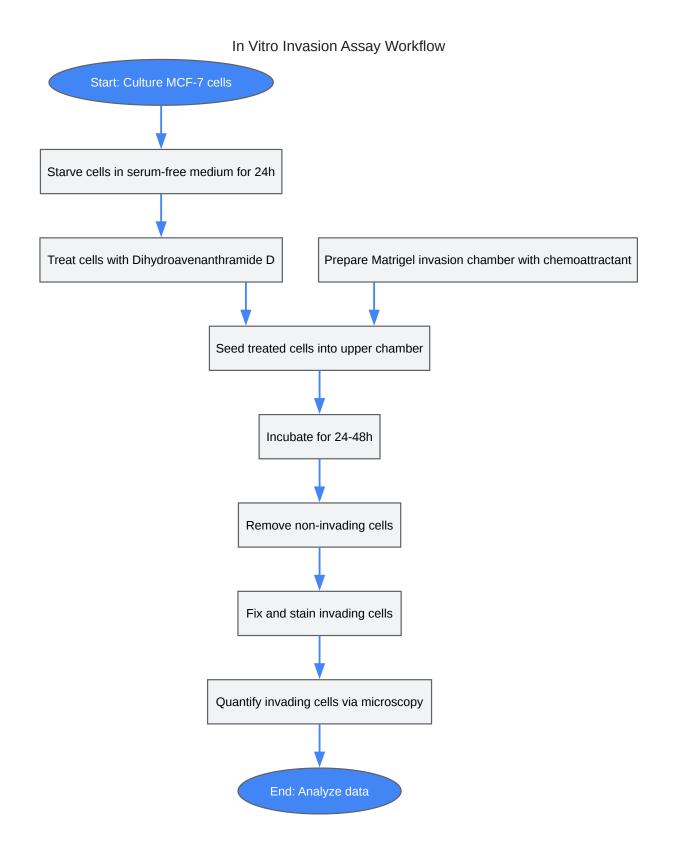


Dihydroavenanthramide D Dihydroavenanthramide D NK1R Inhibits Mast Cell Degranulation

IL-6 Secretion

Histamine Release





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